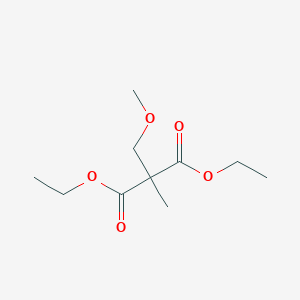

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate

Description

Properties

IUPAC Name |

diethyl 2-(methoxymethyl)-2-methylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-14-8(11)10(3,7-13-4)9(12)15-6-2/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLURZHLOJMFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(COC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Diethyl Malonate Derivatives

The classical approach to preparing substituted diethyl malonates involves the alkylation of diethyl malonate or its enolate with appropriate alkylating agents. For 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate, the methoxymethyl group can be introduced via alkylation using methoxymethyl halides or related electrophiles.

- Generation of the enolate of diethyl malonate using a strong base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) in aprotic solvents like tetrahydrofuran (THF).

- Subsequent reaction with methoxymethyl halide (e.g., methoxymethyl chloride or bromide) to introduce the methoxymethyl substituent.

- Alkylation with methyl iodide or methyl bromide to introduce the methyl substituent at the 2-position may be performed sequentially or in a one-pot process.

This method requires careful temperature control and inert atmosphere (argon or nitrogen) to prevent side reactions and ensure high selectivity and yield.

Use of 2-Halo-Substituted Diethyl Malonate Intermediates

An alternative and efficient approach involves the use of 2-halo-substituted diethyl malonate intermediates, which are halogenated at the 2-position and then subjected to nucleophilic substitution with methoxymethyl nucleophiles.

- 2-Halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate, diethyl 2-chloromalonate) are synthesized by halogenation of diethyl malonate using elemental halogens (bromine or chlorine) under controlled conditions.

- These halogenated intermediates are then reacted with methoxymethyl nucleophiles or methoxymethyl-containing reagents in the presence of an organic acid catalyst (acetic acid, hydrochloric acid, sulfuric acid, or phosphoric acid).

- The reaction is typically carried out in polar organic solvents such as methanol, ethanol, 1-propanol, isopropyl alcohol, or acetonitrile.

- Reaction temperatures range from 10 °C to 80 °C, with optimal conditions often between 20 °C and 70 °C.

- The halogenated intermediate is usually added dropwise to the nucleophile solution to control reaction kinetics and minimize side products.

This method avoids the need for oxidation steps and reduces hazardous byproducts, improving overall process safety and efficiency.

Detailed Reaction Conditions and Data

Mechanistic Insights and Research Findings

- The enolate alkylation method relies on the formation of a stabilized carbanion intermediate that selectively attacks the electrophilic methoxymethyl halide, favoring substitution at the 2-position.

- The use of 2-halo-substituted diethyl malonate intermediates leverages nucleophilic substitution mechanisms, where the halogen acts as a leaving group replaced by the methoxymethyl moiety.

- Organic acid catalysts protonate intermediates or activate substrates, enhancing nucleophilicity and reaction rates.

- Solvent polarity and temperature critically influence the reaction selectivity and yield, with polar protic solvents favoring substitution reactions.

- The dropwise addition of halogenated intermediates prevents excessive local concentration, reducing side reactions and polymerization.

Summary and Recommendations

| Method | Advantages | Disadvantages | Best Use Case |

|---|---|---|---|

| Enolate Alkylation | High selectivity, well-established procedures | Requires strong bases, low temperature | Laboratory-scale synthesis |

| 2-Halo-Substituted Intermediate Route | Safer, avoids oxidation steps, scalable | Requires halogenation step, halogen handling | Industrial-scale synthesis |

For efficient and scalable preparation of this compound, the 2-halo-substituted diethyl malonate route is preferred due to its safety profile and operational simplicity. The enolate alkylation method remains valuable for precise stereochemical control in research settings.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or ethers, depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate is characterized by a diester functional group, which contributes to its reactivity and utility in organic synthesis. The molecular formula is CHO, and it has a molecular weight of approximately 258.31 g/mol.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its diester functionality allows it to undergo various chemical reactions such as:

- Condensation Reactions : It can participate in Claisen condensation reactions to form β-keto esters.

- Alkylation Reactions : The methoxymethyl group can be substituted or modified to introduce other functional groups.

- Cyclization Reactions : The compound can be used to synthesize cyclic structures through intramolecular reactions.

These properties make it valuable for synthesizing more complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

Research indicates that derivatives of this compound may exhibit bioactive properties. Specific applications include:

- Antimicrobial Activity : Studies have shown that certain derivatives possess activity against various bacterial strains, suggesting potential use as antimicrobial agents.

- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro. This suggests a pathway for developing new anticancer therapies.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens such as E. coli and S. aureus. Results indicated that specific modifications increased efficacy, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 50 µg/mL.

Medicinal Chemistry

In medicinal chemistry, the compound has been explored for its potential therapeutic effects:

- Drug Development : Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for new drug formulations.

- Enzyme Inhibition Studies : Research into its mechanism of action suggests that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Data Summary Table

| Application Area | Key Findings | References |

|---|---|---|

| Organic Synthesis | Useful as a building block for complex molecules | |

| Antimicrobial Activity | Effective against E. coli and S. aureus | |

| Anticancer Properties | Inhibits cancer cell growth in vitro | |

| Drug Development | Potential for new therapeutic agents |

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate involves its reactivity as an ester. It can participate in esterification and transesterification reactions, where it acts as a substrate for enzymes or chemical catalysts. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural differences between 1,3-diethyl 2-(methoxymethyl)-2-methylpropanedioate and its analogs:

| Compound Name | Substituents at 2-Position | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| This compound | Methoxymethyl, methyl | Ether, ester | Electron-donating (methoxy) |

| Diethyl 2-methylpropanedioate (Parent compound) | Methyl | Ester | Neutral (alkyl group) |

| Diethyl 2-acetamido-2-(4-octylphenethyl)malonate | Acetamido, 4-octylphenethyl | Amide, aromatic | Electron-withdrawing (amide), bulky |

| 1,3-Diethyl 2-(3-chloro-4-nitrophenyl)-2-methylpropanedioate | 3-Chloro-4-nitrophenyl, methyl | Aromatic, nitro, chloro | Strong electron-withdrawing (NO₂, Cl) |

| Diethyl 2-(4-amino-3-fluorophenyl)-2-methylpropanedioate | 4-Amino-3-fluorophenyl, methyl | Aromatic, amino, fluoro | Electron-donating (NH₂), polar (F) |

Key Observations:

- Methoxymethyl vs. This may reduce electrophilicity at the ester carbonyls compared to analogs with electron-withdrawing groups .

- Bulky Substituents : The 4-octylphenethyl group in Diethyl 2-acetamido-2-(4-octylphenethyl)malonate introduces significant steric hindrance, which could slow nucleophilic attack at the ester groups. In contrast, the methoxymethyl group in the target compound is less bulky, favoring faster reactivity in ester hydrolysis or transesterification .

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 3-chloro-4-nitrophenyl) exhibit increased polarity and electrophilicity due to electron-withdrawing effects, enhancing reactivity in coupling reactions. The methoxymethyl group, being aliphatic, likely reduces conjugation and polarity compared to aromatic analogs .

Physical Properties

| Property | This compound | Diethyl 2-methylpropanedioate | Diethyl 2-acetamido-2-(4-octylphenethyl)malonate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~246.3 (estimated) | 188.2 | 527.6 |

| Solubility | Moderate in organic solvents | High in non-polar solvents | Low (due to bulky substituent) |

| Melting Point | Likely < 50°C (liquid at room temp) | ~20°C (liquid) | >100°C (crystalline powder) |

Notes:

- The acetamido group in Diethyl 2-acetamido-2-(4-octylphenethyl)malonate increases hydrogen-bonding capacity, raising its melting point compared to the methoxymethyl analog .

- The 3-chloro-4-nitrophenyl derivative () likely has higher polarity and melting point due to strong dipole interactions from nitro and chloro groups .

Biological Activity

1,3-Diethyl 2-(methoxymethyl)-2-methylpropanedioate, also known by its CAS number 21398-92-5, is a compound of interest in medicinal and organic chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : It contains diethyl ester groups and a methoxymethyl moiety.

- Molecular Formula : C₁₄H₁₈O₄

- Molecular Weight : 270.29 g/mol

The compound's unique structure may contribute to its interaction with biological systems.

Enzyme Inhibition

Enzyme inhibition studies suggest that compounds similar to this compound can act as inhibitors for certain enzymes. This property is crucial in drug development, particularly for targeting enzymes involved in disease pathways. The mechanism typically involves binding to the active site or allosteric sites of the enzyme, thereby altering its activity .

The proposed mechanism of action for this compound involves:

- Binding Affinity : The compound may interact with specific receptors or enzymes due to its lipophilic nature, enhancing its bioavailability and efficacy.

- Modulation of Pathways : By inhibiting specific enzymes or receptors, the compound could modulate biochemical pathways associated with diseases such as cancer or infections.

Study on Antimicrobial Activity

A study conducted on related compounds demonstrated that diethyl malonate derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound are scarce, these findings suggest potential applications in developing new antibiotics .

| Compound | Activity Against | Reference |

|---|---|---|

| Diethyl Malonate | Gram-positive bacteria | |

| Diethyl Malonate Derivatives | Various pathogens |

Enzyme Inhibition Research

In vitro studies have shown that similar compounds can inhibit key enzymes involved in metabolic pathways. For instance, a series of malonate derivatives were tested for their inhibitory effects on cytochrome P450 enzymes, demonstrating significant inhibition rates which are critical for drug metabolism.

Q & A

Q. What are the recommended safety protocols for handling 1,3-diethyl 2-(methoxymethyl)-2-methylpropanedioate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved P95 masks) is advised for aerosol-prone procedures .

- Ventilation: Ensure adequate fume hood ventilation to minimize inhalation of dust or vapors .

- Spill Management: Collect spills using non-sparking tools, avoid dust generation, and dispose of waste in sealed containers. Prevent entry into drains .

- Storage: Store in a dry, cool area (room temperature) away from oxidizers or ignition sources .

Q. How can researchers validate the purity of synthesized this compound?

Methodological Answer:

- Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate and quantify impurities.

- Spectroscopy: Confirm structural integrity via -NMR (e.g., characteristic peaks for methoxymethyl [δ 3.3–3.5 ppm] and ethyl ester groups [δ 1.2–1.4 ppm]) and IR (C=O stretch ~1740 cm) .

- Elemental Analysis: Compare experimental C/H/O percentages with theoretical values from the molecular formula .

Q. What solvents are compatible with this compound for reaction optimization?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the ester and ether moieties.

- Non-polar solvents (e.g., toluene, hexane) are suitable for extraction or recrystallization.

- Precautions: Avoid halogenated solvents (e.g., DCM) if nucleophilic substitutions are unintended. Test stability via TLC under reflux conditions .

Advanced Research Questions

Q. How does steric hindrance from the methoxymethyl group influence reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Steric Effects: The methoxymethyl and methyl groups at the 2-position create steric bulk, slowing nucleophilic attack at the carbonyl.

- Kinetic Studies: Monitor reaction rates (e.g., with amines or Grignard reagents) using in situ FTIR or -NMR. Compare with less hindered analogs (e.g., diethyl malonate) .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to analyze transition-state geometries and charge distribution .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measure decomposition onset temperatures under inert (N) and oxidative (O) atmospheres to identify degradation pathways.

- Isothermal Studies: Conduct long-term stability tests at elevated temperatures (e.g., 40–60°C) and analyze decomposition products via GC-MS .

- Cross-Validation: Compare results with structurally similar esters (e.g., diethyl chloromalonate, which decomposes above 150°C) .

Q. How can computational methods predict the compound’s behavior in catalytic asymmetric synthesis?

Methodological Answer:

- Molecular Docking: Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to predict enantioselectivity.

- MD Simulations: Model solvent effects and transition states to optimize reaction conditions (e.g., solvent polarity, temperature) .

- QSPR Models: Correlate electronic descriptors (e.g., Hammett σ values) with experimental yields to guide catalyst selection .

Q. What analytical techniques quantify trace degradation products in long-term storage studies?

Methodological Answer:

- LC-HRMS: Use high-resolution mass spectrometry to identify low-abundance degradation products (e.g., hydrolysis to carboxylic acids).

- NMR Relaxometry: Detect subtle structural changes (e.g., ester hydrolysis) via relaxation times .

- Accelerated Stability Testing: Expose samples to elevated humidity (40°C/75% RH) and analyze weekly using validated UPLC methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.